molecular formula C9H9Br3O B2601542 Benzene, 1,3-dibromo-2-(3-bromopropoxy)- CAS No. 206347-33-3

Benzene, 1,3-dibromo-2-(3-bromopropoxy)-

Cat. No.: B2601542
CAS No.: 206347-33-3
M. Wt: 372.882
InChI Key: LMRBFBUUUIQJQA-UHFFFAOYSA-N
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Description

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a chemical compound with the molecular formula C9H9Br3O . It is also known as 1,3-dibromo-2-(3-bromopropoxy)benzene . The compound has a molecular weight of 372.88 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” consists of a benzene ring substituted with bromine atoms at the 1 and 3 positions and a bromopropoxy group at the 2 position . The compound has 22 bonds, including 12 non-hydrogen bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a liquid at room temperature . It has a molecular weight of 372.88 and a molecular formula of C9H9Br3O . The compound has a complexity of 119 .

Scientific Research Applications

Synthesis and Material Science

  • Derivatives Synthesis : Compounds structurally similar to "Benzene, 1,3-dibromo-2-(3-bromopropoxy)-" have been utilized in the synthesis of complex organic molecules. For example, ethynylferrocene derivatives of 1,3,5-tribromobenzene have been synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit electrochemical properties indicative of reversible oxidation processes, suggesting applications in electronic materials and catalysis (Fink et al., 1997).

  • Polymer Science : The compound's derivatives have been used as initiators in atom transfer radical polymerization (ATRP) for the synthesis of polyphenylenes with varying side chains. This demonstrates its utility in creating novel polymeric materials with specific properties, such as solubility in common organic solvents, which are characterized by a range of spectroscopic and thermal analysis techniques (Cianga & Yagcı, 2002).

  • Crystal Engineering : The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, highlighting the importance of C–Br...π(arene) interactions. Such research contributes to the understanding of supramolecular chemistry and the design of materials with specific crystalline properties (Manfroni et al., 2021).

Medicinal Chemistry and Biological Activities

  • Synthetic Analogues and Bioactivity : Research on bromophenol derivatives, including synthetic analogues of natural products from marine sources, has shown significant bioactivity. For instance, synthetic analogues resembling natural bromophenols from the red alga Rhodomela confervoides have demonstrated potent protein tyrosine phosphatase 1B (PTP1B) inhibition, suggesting potential applications in treating type 2 diabetes (Shi et al., 2013).

  • Antioxidant Activities : The marine red alga Rhodomela confervoides has been a source of naturally occurring bromophenols with strong antioxidant activities, indicating the potential of such compounds in food preservation and as natural health supplements (Li et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if you feel unwell .

Properties

IUPAC Name

1,3-dibromo-2-(3-bromopropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBFBUUUIQJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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